2-(1-Propylbenzimidazol-2-yl)sulfanylethanol
Description
2-(1-Propylbenzimidazol-2-yl)sulfanylethanol is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The compound this compound is characterized by the presence of a benzimidazole ring fused with a propyl group and a sulfanylethanol moiety, which imparts unique chemical and biological properties to the molecule.
Properties
IUPAC Name |
2-(1-propylbenzimidazol-2-yl)sulfanylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-2-7-14-11-6-4-3-5-10(11)13-12(14)16-9-8-15/h3-6,15H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDYUULTDHOCKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1SCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Propylbenzimidazol-2-yl)sulfanylethanol typically involves the condensation of o-phenylenediamine with propyl aldehyde to form the benzimidazole ring, followed by the introduction of the sulfanylethanol group. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation reaction. For example, the reaction can be carried out in the presence of hydrochloric acid or sodium hydroxide under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(1-Propylbenzimidazol-2-yl)sulfanylethanol can undergo various chemical reactions, including:
Oxidation: The sulfanylethanol group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation or arylation can be carried out using alkyl or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Halogenated, alkylated, or arylated benzimidazole derivatives.
Scientific Research Applications
2-(1-Propylbenzimidazol-2-yl)sulfanylethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer activities due to the presence of the benzimidazole moiety.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with unique properties, such as polymers and sensors.
Mechanism of Action
The mechanism of action of 2-(1-Propylbenzimidazol-2-yl)sulfanylethanol involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, the compound may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects. Additionally, the sulfanylethanol group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
2-(1-Propylbenzimidazol-2-yl)sulfanylethanol can be compared with other benzimidazole derivatives, such as:
2-Phenylbenzimidazole: Known for its use in sunscreen formulations due to its UV-absorbing properties.
2-Methylbenzimidazole: Studied for its potential anticancer and antiviral activities.
2-(2-Hydroxyethyl)benzimidazole: Investigated for its potential use as an antioxidant and anti-inflammatory agent.
The uniqueness of this compound lies in the presence of the propyl group and the sulfanylethanol moiety, which impart distinct chemical and biological properties compared to other benzimidazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
